molecular formula C25H21ClN2O5 B11980781 Ethyl 7-(4-chlorobenzoyl)-3-(2,4-dimethoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate CAS No. 302912-90-9

Ethyl 7-(4-chlorobenzoyl)-3-(2,4-dimethoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate

Cat. No.: B11980781
CAS No.: 302912-90-9
M. Wt: 464.9 g/mol
InChI Key: QROFWYGXMYNHBR-UHFFFAOYSA-N
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Description

Ethyl 7-(4-chlorobenzoyl)-3-(2,4-dimethoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolo[1,2-c]pyrimidine core substituted with a 4-chlorobenzoyl group and a 2,4-dimethoxyphenyl group

Preparation Methods

The synthesis of Ethyl 7-(4-chlorobenzoyl)-3-(2,4-dimethoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolo[1,2-c]pyrimidine core, followed by the introduction of the 4-chlorobenzoyl and 2,4-dimethoxyphenyl groups. Common reaction conditions include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these reactions to increase yield and purity, utilizing techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Ethyl 7-(4-chlorobenzoyl)-3-(2,4-dimethoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzoyl group, using nucleophiles like amines or thiols to form new derivatives.

Scientific Research Applications

Ethyl 7-(4-chlorobenzoyl)-3-(2,4-dimethoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.

    Material Science: The compound’s unique structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used as a tool compound in biological assays to study cellular pathways and molecular interactions.

Mechanism of Action

The mechanism of action of Ethyl 7-(4-chlorobenzoyl)-3-(2,4-dimethoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit kinase enzymes, thereby modulating signal transduction pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Ethyl 7-(4-chlorobenzoyl)-3-(2,4-dimethoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate can be compared with other pyrrolopyrimidine derivatives, such as:

  • Ethyl 7-(4-methylbenzoyl)-3-(2,4-dimethoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate
  • Ethyl 7-(4-fluorobenzoyl)-3-(2,4-dimethoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate

These compounds share a similar core structure but differ in the substituents on the benzoyl group. The unique properties of this compound, such as its specific reactivity and biological activity, distinguish it from its analogs.

Properties

CAS No.

302912-90-9

Molecular Formula

C25H21ClN2O5

Molecular Weight

464.9 g/mol

IUPAC Name

ethyl 7-(4-chlorobenzoyl)-3-(2,4-dimethoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate

InChI

InChI=1S/C25H21ClN2O5/c1-4-33-25(30)19-12-22(24(29)15-5-7-16(26)8-6-15)28-14-27-20(13-21(19)28)18-10-9-17(31-2)11-23(18)32-3/h5-14H,4H2,1-3H3

InChI Key

QROFWYGXMYNHBR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=C(N=CN2C(=C1)C(=O)C3=CC=C(C=C3)Cl)C4=C(C=C(C=C4)OC)OC

Origin of Product

United States

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